1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid
Description
1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid is a bicyclic compound featuring a cyclohexane backbone substituted with a carboxylic acid group and a cyclobutanecarbonylamino moiety.
Properties
CAS No. |
652172-90-2 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(cyclobutanecarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3/c14-10(9-5-4-6-9)13-12(11(15)16)7-2-1-3-8-12/h9H,1-8H2,(H,13,14)(H,15,16) |
InChI Key |
PROOTDLYTWWWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Acylation : Cyclobutanecarbonyl chloride reacts with the amino group of 1-aminocyclohexane-1-carboxylic acid or its ester in the presence of a base (e.g., NaOH, pyridine).
- Hydrolysis : The intermediate ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Example Protocol (adapted from):
- Step 1 : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid (0.588 mmol) and cyclobutanecarbonyl chloride (0.588 mmol) were dissolved in THF (1.5 mL) with 1N NaOH (0.7 mL) at 0°C. The mixture was stirred at room temperature for 1 hour.
- Step 2 : Acidification with 1N HCl followed by extraction with ethyl acetate and purification via flash chromatography yielded the product (37% yield).
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | NaOH |
| Temperature | 0°C → Room temperature |
| Reaction Time | 1 hour |
| Yield | 37% |
Key Considerations
- Protecting Groups : Use of Fmoc (fluorenylmethyloxycarbonyl) protects the amino group during acylation, preventing side reactions.
- Purification : Silica gel chromatography with gradients of dichloromethane/methanol is critical for isolating the product.
Catalytic Hydrogenation of Aromatic Precursors
Patents describe methods for synthesizing cyclohexane-based amino acids via catalytic hydrogenation of aromatic precursors, which may be adapted for this compound.
Protocol for trans-Selective Synthesis
- Substrate : 4-Aminobenzoic acid derivatives.
- Catalyst : 5% Ru/C or Ru/Al₂O₃.
- Conditions : 10% NaOH, 100°C, 15 bar H₂ pressure.
- Outcome : Hydrogenation of the benzene ring yields a cyclohexane structure with a trans-aminocyclohexanecarboxylic acid ratio >75%.
| Catalyst Loading | Solvent | cis:trans Ratio | Yield |
|---|---|---|---|
| 25% 5% Ru/C | H₂O/NaOH | 1:4.6 | 70% |
| 50% 5% Ru/C | H₂O/acetone | 1:3.6 | 62% |
Advantages and Limitations
- Scalability : Suitable for industrial applications due to mild hydrogen pressure.
- Stereoselectivity : High trans-selectivity simplifies purification but requires Boc (tert-butoxycarbonyl) protection for isolation.
Multi-Step Synthesis via Malonic Ester Derivatives
A malonic ester approach enables modular synthesis of α,α-disubstituted amino acids, though direct reports for this compound are limited.
General Workflow
- Alkylation : Diethyl aminomalonate reacts with cyclobutanecarbonyl chloride.
- Decarboxylation : Hydrolysis and decarboxylation yield the target compound.
Hypothetical Protocol (based on):
- Diethyl aminomalonate + cyclobutanecarbonyl chloride → Alkylated intermediate.
- Hydrolysis (6M HCl, reflux) → Decarboxylation → 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Condensation | 37–70% | Low | Moderate | Low |
| Catalytic Hydrogenation | 62–70% | High (trans >75%) | High | Moderate |
| Malonic Ester | N/A | N/A | Low | High |
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- IUPAC Name : 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid
This compound features a cyclobutane ring, which contributes to its unique conformational properties, making it a valuable building block in synthetic organic chemistry.
Drug Development
This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance:
- Analogs and Derivatives : Researchers have synthesized various derivatives to explore their activity against specific biological targets, including enzymes and receptors involved in disease pathways .
Case Study: Anticancer Agents
A study highlighted the synthesis of cyclobutane-containing amino acids as potential anticancer agents. The incorporation of the cyclobutane moiety into peptide structures has shown promise in enhancing selectivity and potency against cancer cells .
Protein Stabilization
The compound serves as a constrained amino acid that can stabilize protein structures. Its cyclic nature allows it to introduce rigidity into peptide chains, which is beneficial for maintaining specific conformations necessary for biological activity.
- β-helical Motifs : Research indicates that this compound can stabilize β-helical motifs in proteins. These motifs are crucial for the formation of stable protein nanostructures used in drug delivery systems and biomaterials .
Building Blocks for Peptides
In synthetic biology, this compound is utilized as a building block for creating novel peptides with enhanced properties. Its ability to form stable structures makes it an attractive candidate for designing peptide-based therapeutics.
- Peptide Synthesis : The compound can be incorporated into peptide sequences through standard coupling reactions, allowing researchers to create libraries of peptides for screening against various biological targets .
Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds and drug analogs | Enhanced potency and selectivity |
| Biochemical Applications | Stabilization of protein structures and design of nanostructures | Improved stability and functionality |
| Synthetic Biology | Building blocks for peptide synthesis | Creation of novel therapeutic peptides |
Mechanism of Action
The mechanism of action of 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogs based on substituents, molecular properties, and applications:
Table 1: Comparative Analysis of Cyclohexane- and Cyclobutane-Based Carboxylic Acid Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: FACBC (C₅H₇FNO₂) incorporates fluorine, enhancing its tumor-targeting properties via amino acid transporters, as demonstrated in PET imaging studies . The trifluoromethyl group in C₈H₁₁F₃O₂ increases hydrophobicity and metabolic stability, making it valuable in enzyme inhibition studies .
Synthetic Utility: Fmoc-protected derivatives (e.g., C₂₁H₂₁NO₄) are critical in peptide synthesis due to their orthogonal protection strategies . 1-Amino-1-cyclobutanecarboxylic acid serves as a constrained amino acid analog, mimicking natural amino acids in drug design .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound (MW 238.28) is larger and likely less water-soluble than FACBC (MW 132.11) but may exhibit improved membrane permeability due to its lipophilic cyclobutane group.
- Conformational Rigidity : Cyclobutane’s ring strain may enhance binding specificity in biological targets compared to unstrained cyclohexane derivatives .
Biological Activity
1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.
The molecular formula of this compound is . It features a cyclohexane ring substituted with an amino group and a cyclobutanecarbonyl moiety, which may influence its interaction with biological targets.
Synthesis Methods
Recent advancements in synthetic methodologies have improved the production of this compound. A notable method involves a one-pot reaction that yields high ratios of trans derivatives, which are essential for enhancing biological activity. This process utilizes p-aminobenzoic acid derivatives under basic conditions with suitable catalysts and solvents, achieving a trans/cis ratio greater than 75% .
Antitumor Activity
Research indicates that derivatives of cyclohexanecarboxylic acids exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated high uptake in gliosarcoma cells via L-type transport mechanisms. Biodistribution studies have shown promising tumor-to-brain ratios, suggesting potential for use as radiotracers in SPECT imaging .
Pharmacological Applications
The compound has been explored for its role as an intermediate in synthesizing active pharmaceutical ingredients. Its structural characteristics allow it to act as a good substituent for known anticancer drugs like daunorubicin and doxorubicin, enhancing their efficacy .
Case Study 1: Synthesis and Evaluation
In one study, researchers synthesized various derivatives of cyclohexanecarboxylic acids and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced binding affinities to specific receptors, which could lead to improved therapeutic outcomes in cancer treatment .
Case Study 2: Ethylene Precursor Role
Another investigation highlighted the significance of cyclobutane derivatives in plant biology, where similar compounds were shown to enhance stress resistance in maize by modulating ethylene biosynthesis pathways. This finding suggests potential applications beyond human medicine, extending into agricultural biotechnology .
Research Findings Summary
| Study | Findings | Implications |
|---|---|---|
| Study 1 | High uptake in gliosarcoma cells via L-type transport | Potential for SPECT imaging in brain tumors |
| Study 2 | Enhanced stress resistance in maize through ethylene modulation | Applications in sustainable agriculture |
Q & A
Q. What computational tools predict the compound’s interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
